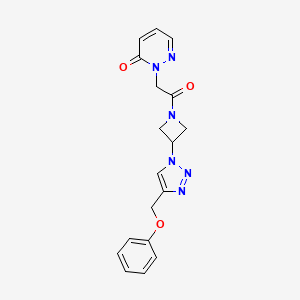![molecular formula C22H21N5O2 B2395144 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795476-15-1](/img/structure/B2395144.png)
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine and imidazopyridine derivatives. These compounds are often explored for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials are chosen based on their ability to form the pyrimidine and imidazopyridine rings. Key steps may include condensation reactions, cyclization, and subsequent modifications to introduce specific functional groups.
Industrial Production Methods:
For industrial production, efficient synthetic routes are developed to maximize yield and minimize cost. This often involves optimizing reaction conditions such as temperature, solvent choice, and catalysts. Continuous flow chemistry and automated synthesis techniques may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions:
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Where the compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen.
Substitution: Nucleophilic or electrophilic substitutions may occur on the pyrimidine or imidazopyridine rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenated compounds or organometallic reagents.
Major Products:
The major products of these reactions depend on the specific reagents and conditions employed Oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology:
In biological research, this compound might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
In medicinal chemistry, compounds with similar structures are often explored for their potential to act as inhibitors or modulators of enzymes or receptors, which could lead to new therapeutic agents.
Industry:
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.
Comparación Con Compuestos Similares
Pyrimidine derivatives with various substitutions.
Imidazopyridine derivatives with different functional groups.
Compounds combining pyrimidine and imidazopyridine rings with different linkers.
There you go! If there’s anything more you need or want to dive deeper into, just let me know.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-7-6-10-26-11-19(25-21(14)26)17-8-4-5-9-18(17)24-20(28)12-27-13-23-16(3)15(2)22(27)29/h4-11,13H,12H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUQUZISVLXOLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC(=C(C4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)
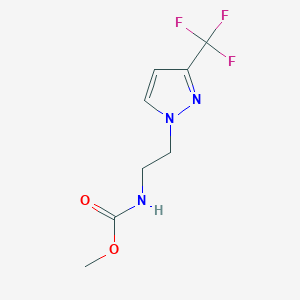
![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)
![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)
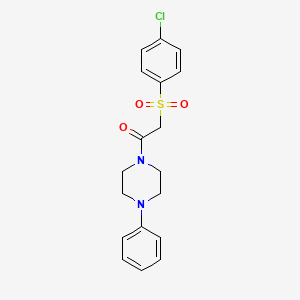
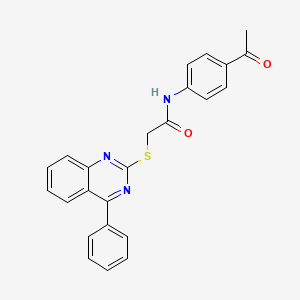
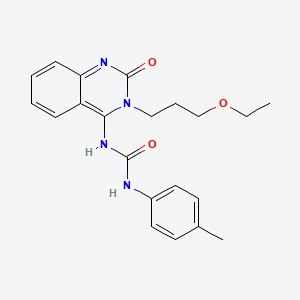
![2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(5-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2395074.png)
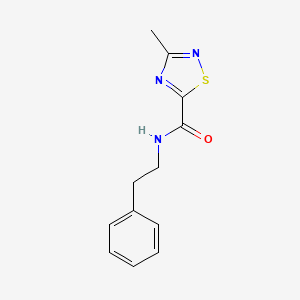
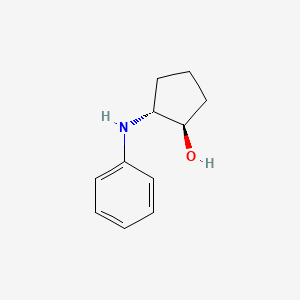
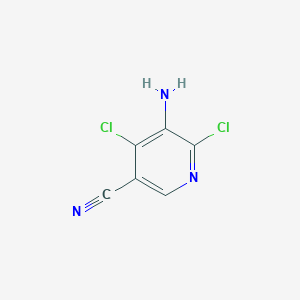
![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

